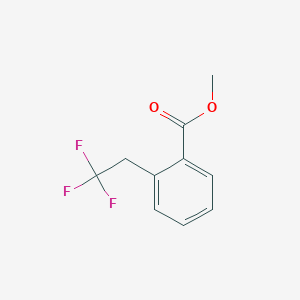

Methyl 2-(2,2,2-trifluoroethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(2,2,2-trifluoroethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-9(14)8-5-3-2-4-7(8)6-10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMGTCBNGXNNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Esterification: One common method involves the esterification of 2-(2,2,2-trifluoroethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production: Industrially, the compound can be synthesized using similar esterification processes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Zinc-Mediated Reductive Coupling

A scalable method involves reacting 2-bromo-2,2-difluoroacetate derivatives with aroyl chlorides in the presence of metallic zinc (Fig. 2, ). For example:

-

Substrate Scope :

Esterification of Carboxylic Acid Precursors

The compound can be prepared via esterification of 2-(2,2,2-trifluoroethyl)benzoic acid with methanol under acidic conditions. A patent describes similar protocols using HCl or H₂SO₄ as catalysts, achieving >80% yields for related trifluoroethyl esters .

Nickel-Catalyzed Coupling

Ni(COD)₂/dppf-catalyzed reactions enable modular synthesis of gem-difluoroenol ethers and alkenes (Table 1, ):

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 3a (BzO-DF) | Arylboronic acid | gem-Difluoroenol ether | 72–89 |

| 3a (BzO-DF) | Arylmagnesium | gem-Difluoroalkene | 68 |

Key Observations :

-

Regioselective C(vinyl)–O(benzoate) bond activation occurs via Ni(0) oxidative addition .

-

Functional group tolerance includes alkenes, TMS, and strained carbocycles.

Copper-Mediated Alkoxylation

In the synthesis of trifluoroethoxy benzoic acids (precursors to antiarrhythmic drugs), CuI catalysts facilitate Ullmann-type couplings between aryl halides and 2,2,2-trifluoroethanol. Yields reach 81% under optimized conditions (110–115°C, DMF solvent) .

Acid/Base Hydrolysis

The ester hydrolyzes to 2-(2,2,2-trifluoroethyl)benzoic acid under strongly acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions. A patent reports:

Trifluoroethyl Group Reactivity

The -CF₃CH₂ moiety participates in radical reactions and hydrogen-bonding interactions, influencing pharmacokinetic properties in drug candidates like ubrogepant and alpelisib .

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 8.03 (d, J = 8.7 Hz, 2H), 7.38 (d, J = 8.1 Hz, 2H), 3.90 (s, 3H), 3.31 (q, J = 10.8 Hz, 2H) .

Comparative Reaction Optimization

Solvent and catalyst screening for Ni-catalyzed couplings ( ):

| Entry | Solvent | Catalyst System | Yield (%) |

|---|---|---|---|

| 11 | MeCN | Ni(COD)₂/dppf | <5 |

| 12 | DMF | Ni(COD)₂/dppf | n.d. |

| 13 | Ethyl Acetate | Ni(COD)₂/dppf | 36 |

| 14 | Dioxane | Ni(PPh₃)₄ (no ligand) | 40 |

Optimal Conditions : Dioxane solvent with Ni(COD)₂/dppf maximizes yield (72–89%) .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 2-(2,2,2-trifluoroethyl)benzoate serves as an important intermediate for producing various trifluoromethyl-containing compounds. Its ability to undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohol derivatives highlights its versatility as a reagent in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, chromic acid |

| Reduction | Alcohol derivatives | Lithium aluminum hydride |

| Nucleophilic Substitution | Various substituted products | Amines or thiols under basic conditions |

Biology

This compound has been investigated for its potential use in biochemical assays and as a probe for studying enzyme activities. Its unique trifluoromethyl group can modify electronic properties and influence biological interactions. For instance, studies have shown that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability .

Medicine

In the pharmaceutical industry, this compound is explored as an intermediate in synthesizing drugs containing trifluoromethyl groups. The incorporation of trifluoromethyl moieties into drug candidates has been associated with improved pharmacokinetic properties and increased efficacy against various diseases . Notable examples include its role in synthesizing FDA-approved drugs that utilize the trifluoromethyl group as a pharmacophore .

Case Study: Drug Development

One significant application of this compound is in the synthesis of Ubrogepant, a medication used for treating migraines. The synthesis involves multiple steps where this compound serves as a key intermediate in constructing complex molecular frameworks necessary for drug efficacy .

Industrial Applications

In industrial settings, this compound is utilized as a building block for producing specialty chemicals and materials. Its properties make it suitable for applications in agrochemicals and polymer synthesis. The trifluoromethyl group enhances the performance characteristics of polymers by improving thermal stability and chemical resistance .

Mechanism of Action

The mechanism by which methyl 2-(2,2,2-trifluoroethyl)benzoate exerts its effects is primarily through its trifluoromethyl group , which can influence the electronic properties of the molecule. This group can participate in various chemical reactions , altering the reactivity and stability of the compound . The molecular targets and pathways involved are often related to its ability to act as a substrate or inhibitor in enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(2,2,2-trifluoroethyl)benzoate .

- Methyl 2-(2,2,2-trifluoroethyl)thio)benzoate .

- (2,2,2-Trifluoroethyl)benzene .

Uniqueness

Biological Activity

Methyl 2-(2,2,2-trifluoroethyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C11H10F3O2. The trifluoroethyl group significantly influences the compound's physicochemical properties, such as lipophilicity and reactivity. The presence of the ester functional group allows for various chemical transformations, making it a versatile candidate in organic synthesis.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, potentially altering their activity. This interaction can lead to changes in metabolic pathways.

- Receptor Binding : The trifluoroethyl group enhances the compound's ability to bind to lipid membranes and proteins, which may influence receptor functions and signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in developing new therapeutic agents.

Case Studies and Experimental Data

-

Antimicrobial Properties : A study investigated the antimicrobial effects of various benzoate derivatives, including this compound. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antibacterial agent.

Source:

Compound Concentration (μg/mL) Zone of Inhibition (mm) This compound 100 15 Control (No treatment) - 0 - Enzyme Interaction Studies : Research on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic processes. This finding suggests its potential role in modulating metabolic pathways.

-

Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This property is particularly valuable for therapeutic applications targeting cancer.

Source:

Cell Line IC50 (μM) Cancer Cell Line A 25 Normal Cell Line B >100

Applications in Medicinal Chemistry

Given its unique properties and biological activities, this compound is being explored for various applications:

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for drug design aimed at specific targets.

- Agricultural Chemistry : The antimicrobial properties suggest potential uses in agricultural formulations to protect crops from pathogens.

- Material Science : Its chemical structure allows it to be used as an intermediate in synthesizing more complex organic compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2,2,2-trifluoroethyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves trifluoroethylation of a benzoic acid precursor. For example, starting with 2-hydroxybenzoic acid derivatives, trifluoroethyl groups are introduced via nucleophilic substitution or coupling reactions using reagents like 2,2,2-trifluoroethyl halides. Key steps include:

- Esterification : Methylation of the carboxylic acid group using methanol under acid catalysis.

- Trifluoroethylation : Reaction with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 60–80°C.

- Purification : Column chromatography or recrystallization to isolate the product. Optimization focuses on solvent choice, temperature control, and catalyst selection to improve yield and purity .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify the methyl ester (δ ~3.9 ppm for OCH₃) and trifluoroethyl group (δ ~3.8–4.2 ppm for CF₃CH₂, with ¹⁹F NMR showing a triplet at ~-65 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 204.147 (C₁₀H₉F₃O₂).

- IR Spectroscopy : Strong C=O ester stretch at ~1720 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹.

Cross-validation with X-ray crystallography (if crystalline) provides definitive confirmation .

Q. What are the best practices for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Calibration curves should be prepared in triplicate.

- GC-MS : Derivatize the compound (if volatile) using silylation agents (e.g., BSTFA) to enhance detectability.

- Internal Standards : Deuterated analogs (e.g., CD₃-labeled esters) improve accuracy in quantitative analysis .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoroethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The CF₃ group stabilizes adjacent carbocations via inductive effects, enhancing reactivity in SN1 mechanisms. Computational studies (DFT) show reduced electron density at the benzylic carbon, favoring nucleophilic attack. Experimental validation involves kinetic studies comparing reaction rates with non-fluorinated analogs. Monitoring by ¹⁹F NMR tracks intermediate stability .

Q. What strategies are effective in studying the biological activity of this compound as a pesticidal agent?

- Methodological Answer :

- In Vitro Assays : Test acetylcholinesterase inhibition (relevant for acaricides) using Ellman’s method.

- Enzyme Binding Studies : Surface plasmon resonance (SPR) or molecular docking (AutoDock Vina) to assess interactions with target proteins.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) provides bond lengths and angles. For non-crystalline samples, synchrotron-based powder XRD paired with Rietveld refinement may be used. Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to validate conformers .

Q. What methodologies assess the environmental persistence and ecotoxicity of this compound?

- Methodological Answer :

- Biodegradation : OECD 301F test (closed bottle method) to measure microbial degradation in aqueous systems.

- Aquatic Toxicity : Daphnia magna 48-hour LC₅₀ assays.

- Soil Adsorption : Batch equilibrium studies to determine Koc (organic carbon partition coefficient).

- Metabolite Tracking : Use ¹⁴C-labeled compound to trace degradation pathways via radio-HPLC .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be systematically resolved?

- Methodological Answer :

- Variable Temperature NMR : Determine if splitting arises from dynamic effects (e.g., rotamer interconversion).

- COSY and NOESY : Identify through-space couplings to confirm substituent proximity.

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific signal contributions.

- Theoretical Modeling : Predict spectra using software (e.g., ACD/Labs) to compare with experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.